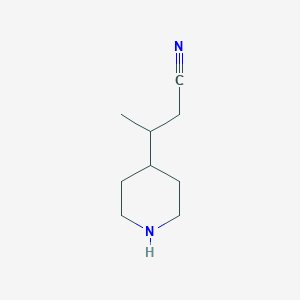
3-(Piperidin-4-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)butanenitrile is a nitrile-containing organic compound featuring a piperidine ring substituted at the 4-position with a butanenitrile chain. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and conformational flexibility from the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium borohydride . Another method includes the use of palladium-catalyzed hydrogenation to reduce the nitrile group to an amine, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are preferred due to their efficiency and cost-effectiveness . The reaction conditions typically include high pressure and temperature to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
Functional and Pharmacological Differences
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
OOTGDXWBRMXYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















